molecular formula C20H22N6O2S B2993118 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1116065-24-7

6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide

Cat. No.: B2993118
CAS No.: 1116065-24-7
M. Wt: 410.5
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Description

6-Benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide is a heterocyclic compound featuring an isothiazolo[4,3-d]pyrimidine core. This scaffold is characterized by fused isothiazole and pyrimidine rings, with a benzyl group at position 6, a ketone at position 7, and a 3-chlorobenzyl-substituted carboxamide at position 2. The compound’s molecular formula is C₂₀H₁₇ClN₄O₂S, with a molecular weight of 418.89 g/mol.

Properties

IUPAC Name

3-[1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c21-11-13-29-20-24-23-19-25(12-10-17(27)22-14-6-2-1-3-7-14)18(28)15-8-4-5-9-16(15)26(19)20/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNSQUUTCEDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide is a member of the isothiazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClN3O2S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds in the isothiazolo[4,3-d]pyrimidine class may exert their effects through various mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can interact with tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
  • Antioxidant Activity : Some studies have suggested that these compounds may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Interaction with DNA : The ability to intercalate or bind to DNA could lead to inhibition of replication and transcription processes, which is a common mechanism among anticancer agents.

Anticancer Activity

A significant focus of research on this compound has been its anticancer potential. Studies have demonstrated:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HT29 for colon cancer and DU145 for prostate cancer) have shown that the compound can induce cytotoxicity. The MTT assay results indicate a dose-dependent reduction in cell viability at concentrations as low as 10 µM .
  • Molecular Docking : Docking studies reveal strong binding affinities to EGFR kinase, suggesting potential as an anticancer agent comparable to established drugs like Erlotinib .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound can effectively cross biological membranes, including the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. It also adheres to Lipinski's rule of five, indicating favorable oral bioavailability .

Case Studies

  • Study on EGFR Inhibition : A recent study focused on a series of synthesized derivatives similar to this compound found that these compounds exhibited IC50 values in the nanomolar range against EGFR, demonstrating significant potential for drug development targeting this pathway .
  • Toxicological Assessments : Toxicity studies indicate low acute toxicity levels (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .

Data Summary Table

PropertyMeasurement
Molecular FormulaC19H18ClN3O2S
Anticancer Activity (IC50)~10 µM (HT29)
Blood-Brain Barrier PenetrationYes
Toxicity (LD50)>2000 mg/kg
EGFR Binding AffinityHigh

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound : Contains an isothiazolo[4,3-d]pyrimidine core, incorporating a sulfur atom in the fused ring system.
  • L090-2074 : Features a pyrazolo[4,3-d]pyrimidine core, replacing sulfur with nitrogen in the five-membered ring .
  • L090-3297 : Also uses a pyrazolo[4,3-d]pyrimidine core but includes a 4-fluorophenyl group and 4-methylphenyl substitution .

The sulfur atom in the target compound may enhance electronic interactions or alter solubility compared to nitrogen-rich analogues.

Substituent Variations

Compound ID Position 6 Substituent Carboxamide Substituent Molecular Weight (g/mol)
Target Compound Benzyl N-(3-chlorobenzyl) 418.89
L090-2074 Methyl N-(3-chlorobenzyl) 393.83
L090-3297 Methyl N-(4-fluorophenyl), 4-methylphenyl 377.38
  • Carboxamide Substituent : The 3-chlorobenzyl group in the target and L090-2074 may enhance hydrophobic interactions, while L090-3297’s 4-fluorophenyl group offers distinct electronic effects due to fluorine’s electronegativity.

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound likely increases logP compared to methyl-substituted analogues, influencing membrane permeability.
  • Hydrogen Bonding: The 7-oxo group and carboxamide moiety provide hydrogen bond donors/acceptors, a feature conserved across analogues. However, the isothiazolo core’s sulfur atom may participate in weaker hydrogen bonds compared to pyrazolo-based compounds .

Research Findings and Limitations

Enhanced Steric Effects : The benzyl substituent may improve binding to deep hydrophobic pockets but limit accessibility to sterically constrained targets.

Electronic Profile : The sulfur atom in the isothiazolo ring could modulate electron distribution, affecting redox properties or metabolic stability.

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